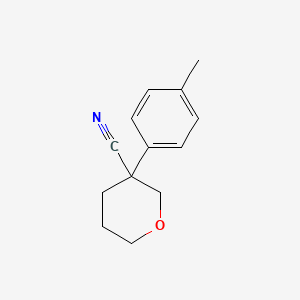
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride typically involves the reaction of 2-chloroacetyl chloride with 1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced under appropriate conditions to yield different products.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines can yield N-substituted thiadiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones.
Applications De Recherche Scientifique
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of other chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the growth of bacteria or cancer cells by interfering with their metabolic pathways or by inducing apoptosis (programmed cell death).
Comparaison Avec Des Composés Similaires
2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide hydrochloride can be compared with other similar compounds, such as:
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide: This compound has an ethyl group instead of a hydrogen atom at the 5-position of the thiadiazole ring, which may affect its reactivity and biological activity.
2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: The presence of a methyl group at the 5-position can also influence the compound’s properties and applications.
N-(5-Chloro-1,3,4-thiadiazol-2-yl)acetamide:
The uniqueness of this compound lies in its specific structure and the presence of the hydrochloride salt, which can enhance its solubility and stability in certain applications.
Propriétés
Formule moléculaire |
C4H5Cl2N3OS |
|---|---|
Poids moléculaire |
214.07 g/mol |
Nom IUPAC |
2-chloro-N-(1,3,4-thiadiazol-2-yl)acetamide;hydrochloride |
InChI |
InChI=1S/C4H4ClN3OS.ClH/c5-1-3(9)7-4-8-6-2-10-4;/h2H,1H2,(H,7,8,9);1H |
Clé InChI |
IXOMCGXGYVFDIC-UHFFFAOYSA-N |
SMILES canonique |
C1=NN=C(S1)NC(=O)CCl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[5-methyl-2-(propan-2-yl)cyclohexyl] [hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13206407.png)
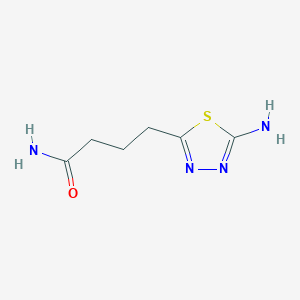

![2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
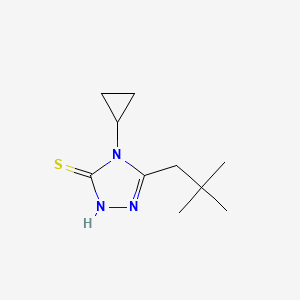
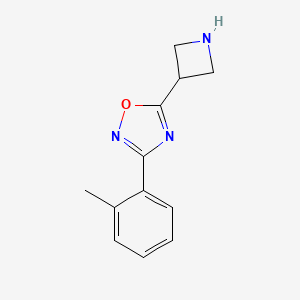
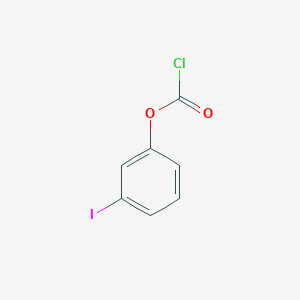
![1-[5-Bromo-2-hydroxy-3-(propan-2-YL)phenyl]propan-1-one](/img/structure/B13206470.png)

![3-[(Benzyloxy)methyl]-3-(bromomethyl)bicyclo[3.1.0]hexane](/img/structure/B13206474.png)
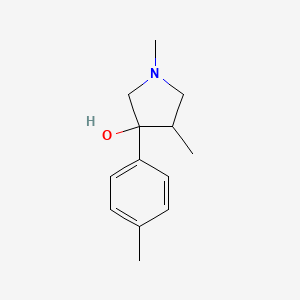
![Ethyl 2-[2-(2,5-dimethylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13206482.png)

